Cholesterol-3,4-13C2 is a stable isotope-labeled form of cholesterol, which is a crucial sterol in biological systems. The compound is particularly significant in biochemical research due to its utility as a tracer in metabolic studies and as an internal standard in mass spectrometry. Cholesterol plays a vital role in cellular membrane structure and function, serving as a precursor for steroid hormones and bile acids.
Cholesterol-3,4-13C2 can be synthesized from natural precursors, such as phenyl acetate-1,2-13C2 and 4-cholesten-3-one. This synthesis allows for the incorporation of carbon-13 isotopes at specific positions in the cholesterol molecule, enhancing its analytical utility in various scientific applications .
Cholesterol-3,4-13C2 is classified under sterols, which are a subgroup of steroids characterized by a four-ring core structure. It falls within the category of isotopically labeled compounds used primarily for research purposes in biochemistry and molecular biology.
The synthesis of Cholesterol-3,4-13C2 involves several steps:
The synthesis was confirmed using various analytical techniques including mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC), ensuring the integrity and quality of the final product .
Cholesterol-3,4-13C2 retains the typical tetracyclic structure of cholesterol but includes two carbon atoms labeled with carbon-13 at the 3rd and 4th positions. Its molecular formula is C27H46O, with a molecular weight of approximately 388.64 g/mol .
The chemical structure can be represented as follows:
The presence of carbon-13 isotopes allows researchers to trace metabolic pathways involving cholesterol more effectively.
Cholesterol-3,4-13C2 can participate in various biochemical reactions similar to its non-labeled counterpart. These include:
The use of isotope-labeled compounds like Cholesterol-3,4-13C2 enhances sensitivity and specificity in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting cholesterol metabolites .
The mechanism by which Cholesterol-3,4-13C2 functions primarily revolves around its role as a tracer in metabolic studies. When introduced into biological systems, it undergoes similar metabolic transformations as unlabeled cholesterol:
Studies utilizing Cholesterol-3,4-13C2 have demonstrated its effectiveness in tracing metabolic pathways involving cholesterol synthesis and degradation .
Cholesterol-3,4-13C2 is typically a white crystalline solid at room temperature with the following characteristics:
The chemical properties include:
Cholesterol-3,4-13C2 has several scientific applications:
The synthesis of cholesterol-3,4-¹³C₂ employs a meticulously designed multi-step pathway centered on strategic ¹³C incorporation at the C3 and C4 positions of the sterol backbone. The process initiates with 4-cholesten-3-one, which undergoes oxidative ring opening using a solvent mixture of isopropanol and water with potassium permanganate and sodium periodate as co-oxidants. This critical first step generates a carboxylic acid intermediate that serves as the foundation for isotopic labeling [7].
The subsequent labeling phase utilizes phenyl acetate-1,2-¹³C₂ as the isotopic precursor, reacting with the ring-opened intermediate under precisely controlled conditions. The ¹³C-enriched acetyl group from this precursor is incorporated through acetylation reactions, marking the beginning of the reconstruction of the cholesterol skeleton. Following acetylation, the pathway proceeds through a carbon ring reconstruction reaction, which re-establishes the sterol's characteristic tetracyclic structure. This is followed by esterification and concludes with a reduction reaction to yield the final cholesterol-3,4-¹³C₂ product. The entire sequence achieves a 16.2% yield based on phenyl acetate-1,2-¹³C₂ consumption, with the isotopic enrichment exceeding 98% ¹³C abundance as confirmed by mass spectrometry [7] [3].
Table 1: Key Steps in Cholesterol-3,4-¹³C₂ Synthesis
Step | Reaction Type | Key Reagents/Conditions | Primary Function |
---|---|---|---|
1 | Oxidative Ring Opening | KMnO₄, NaIO₄, iPrOH/H₂O | Generate carboxylic acid intermediate |
2 | Acetylation | Phenyl acetate-1,2-¹³C₂, NaH, THF | Introduce ¹³C₂ label |
3 | Ring Reconstruction | Thermal conditions, N₂ atmosphere | Rebuild sterol backbone |
4 | Reduction | Selective reducing agents | Establish final chiral centers |
The acetylation and ring-closure steps feature sophisticated catalytic mechanisms essential for precise ¹³C incorporation. The ring-opened dicarboxylic intermediate undergoes cyclization under thermal conditions in an inert nitrogen atmosphere, forming a carbonyl intermediate primed for isotopic labeling. This step proceeds through a concerted pericyclic mechanism that aligns the molecular orbitals for efficient ring formation without isotopic scrambling [7].
The pivotal acetylation employs sodium hydride (NaH) as a strong base catalyst in anhydrous tetrahydrofuran (THF). NaH generates a reactive enolate anion at the C3 position of the sterol precursor, which undergoes nucleophilic attack on the carbonyl carbon of phenyl acetate-1,2-¹³C₂. This transesterification reaction proceeds via a tetrahedral intermediate that collapses to form the ¹³C₂-labeled acetylated product. The THF solvent facilitates this reaction by solvating sodium ions while allowing the aromatic phenyl acetate leaving group to depart efficiently. This mechanism ensures regiospecific ¹³C incorporation at the C3 and C4 positions with minimal isotopic dilution [7] [3].
Notably, an alternative synthetic approach documented in earlier literature involves condensation of A-ring enollactones with [1,2-¹³C₂]acetyl chloride. This method employs acid or base-catalyzed cyclization to generate the ¹³C₂-labeled steroidal skeleton. The base-catalyzed pathway proceeds through an aldol-type condensation, while the acid-catalyzed route involves electrophilic carbonyl activation [3]. Both pathways demonstrate the versatility of catalytic strategies for introducing ¹³C labels at specific positions in complex molecules.
The final reduction of the 3-oxo group to a 3β-hydroxyl group exhibits significant stereoselectivity, representing a crucial asymmetric synthesis step. During the conversion of 4-cholesten-3-one-3,4-¹³C₂ to cholesterol-3,4-¹³C₂, researchers observed a distinct preference for the β-oriented alcohol (3:1 β/α ratio), indicating the occurrence of substrate-directed diastereoselective reduction [7]. This stereochemical outcome arises from the inherent chirality of the neighboring carbon centers combined with the bulky steric environment of the sterol's β-face.
The reducing agents employed play a decisive role in this asymmetric induction. Metal hydride reagents approach the carbonyl predominantly from the less hindered α-face, leading to the preferential formation of the 3β-hydroxy configuration characteristic of natural cholesterol. The isotopic labeling at C3 and C4 does not significantly alter the molecular electrostatic potential around the carbonyl, allowing the reduction to maintain its natural stereochemical preferences. However, the ¹³C substitution does introduce subtle kinetic isotope effects that slightly modify the reaction rates compared to unlabeled counterparts. These effects were characterized through detailed kinetic studies monitoring the disappearance of the carbonyl intermediate and the appearance of diastereomeric alcohol products [7].
Optimizing the synthesis of cholesterol-3,4-¹³C₂ requires addressing several yield-limiting factors while maintaining exceptional isotopic purity. The multi-step nature of the synthesis presents cumulative yield challenges, with the ring-opening and reconstruction steps identified as primary yield loss points. Researchers implemented nitrogen inert atmosphere during thermally sensitive steps to prevent oxidative degradation, significantly improving intermediate stability [7].
The critical isotopic enrichment phase employs a substantial excess of phenyl acetate-1,2-¹³C₂ (typically 1.5-2.0 equivalents) to drive the acetylation reaction toward completion and compensate for the precious isotopic precursor's expense. This strategy ensures maximum ¹³C incorporation while necessitating careful purification protocols to recover unreacted material. Chromatographic techniques (HPLC and column chromatography) achieve isotopic purities exceeding 98% atom ¹³C by removing:
Table 2: Reduction Step Diastereoselectivity and Yield Optimization
Parameter | Conditions/Outcomes | Impact on Synthesis |
---|---|---|
Reducing Agent | Metal hydride complex | 3β:3α = 3:1 selectivity |
Temperature Control | -20°C to 0°C | Minimizes over-reduction |
Isotopic Precursor | 1.5-2.0 eq phenyl acetate-1,2-¹³C₂ | Ensures >98% ¹³C incorporation |
Purification | Preparative HPLC | Achieves 96% chemical purity |
Overall Yield | 16.2% (based on ¹³C precursor) | Economically viable production |
Final recrystallization protocols from mixed solvent systems further enhance both chemical and isotopic purity. These optimizations collectively enable the production of cholesterol-3,4-¹³C₂ that meets the stringent requirements for mass spectrometry internal standards and metabolic tracer studies, where even minor isotopic impurities could compromise experimental results [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1